molecular formula C20H24N4O5S B14019935 Ethyl 4-[(4-azido-3-hydroxybutyl)-(4-methylphenyl)sulfonylamino]benzoate CAS No. 10084-06-7

Ethyl 4-[(4-azido-3-hydroxybutyl)-(4-methylphenyl)sulfonylamino]benzoate

Cat. No.: B14019935
CAS No.: 10084-06-7
M. Wt: 432.5 g/mol
InChI Key: MITIBUKUMOZQOO-UHFFFAOYSA-N
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Description

Ethyl 4-[(4-azido-3-hydroxybutyl)-(4-methylphenyl)sulfonylamino]benzoate is a complex organic compound with a molecular formula of C20H24N4O5S This compound is known for its unique structural features, which include an azido group, a hydroxybutyl chain, and a sulfonylamino group attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(4-azido-3-hydroxybutyl)-(4-methylphenyl)sulfonylamino]benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Hydroxybutyl Intermediate: The initial step involves the preparation of the 4-azido-3-hydroxybutyl intermediate through a nucleophilic substitution reaction.

    Sulfonylation: The hydroxybutyl intermediate is then reacted with 4-methylbenzenesulfonyl chloride under basic conditions to introduce the sulfonylamino group.

    Esterification: The final step involves the esterification of the sulfonylated intermediate with ethyl 4-aminobenzoate to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous-flow synthesis, which allows for better control over reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(4-azido-3-hydroxybutyl)-(4-methylphenyl)sulfonylamino]benzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxybutyl chain can be oxidized to form corresponding carbonyl compounds.

    Reduction: The azido group can be reduced to an amine group under suitable conditions.

    Substitution: The sulfonylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-[(4-azido-3-hydroxybutyl)-(4-methylphenyl)sulfonylamino]benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe due to its azido group, which can participate in click chemistry.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of Ethyl 4-[(4-azido-3-hydroxybutyl)-(4-methylphenyl)sulfonylamino]benzoate involves its interaction with specific molecular targets. The azido group can undergo bioorthogonal reactions, making it useful for labeling and tracking biomolecules. The sulfonylamino group can interact with various enzymes and proteins, potentially inhibiting their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Ethyl 4-[(4-azido-3-hydroxybutyl)-(4-methylphenyl)sulfonylamino]benzoate can be compared with similar compounds such as:

    Ethyl 4-aminobenzoate: Known for its use as a local anesthetic.

    This compound:

    Azo compounds: Similar in having an azido group, but differ in their overall structure and specific applications.

Properties

CAS No.

10084-06-7

Molecular Formula

C20H24N4O5S

Molecular Weight

432.5 g/mol

IUPAC Name

ethyl 4-[(4-azido-3-hydroxybutyl)-(4-methylphenyl)sulfonylamino]benzoate

InChI

InChI=1S/C20H24N4O5S/c1-3-29-20(26)16-6-8-17(9-7-16)24(13-12-18(25)14-22-23-21)30(27,28)19-10-4-15(2)5-11-19/h4-11,18,25H,3,12-14H2,1-2H3

InChI Key

MITIBUKUMOZQOO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N(CCC(CN=[N+]=[N-])O)S(=O)(=O)C2=CC=C(C=C2)C

Origin of Product

United States

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